

An In-depth Technical Guide to the Foundational Research on BSJ-03-204

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Compound of Interest		
Compound Name:	BSJ-03-204	
Cat. No.:	B606411	Get Quote

Introduction

BSJ-03-204 is a potent and selective dual degrader of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). It is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. BSJ-03-204 is based on the CDK4/6 inhibitor Palbociclib, which is linked to a ligand for the Cereblon (CRBN) E3 ligase.[1][2][3] A key feature of BSJ-03-204 is its modification to prevent the degradation of neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3), which are often unintended targets of imide-based degraders.[2][4] This technical guide summarizes the foundational research on BSJ-03-204, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

Quantitative Data

The following tables summarize the key quantitative data from the foundational research on **BSJ-03-204**.

Table 1: In Vitro Inhibitory Activity of BSJ-03-204[1][3][5]



Target	IC50 (nM)
CDK4/D1	26.9
CDK6/D1	10.4

Table 2: Cellular Activity of BSJ-03-204 in Mantle Cell Lymphoma (MCL) Cell Lines[1][3]

Cell Line	Assay	Concentration	Duration	Effect
MCL cell lines	Anti-proliferative	0.0001-100 μΜ	3 or 4 days	Potent anti- proliferative effects
Granta-519	Cell Cycle Arrest	1 μΜ	1 day	Potent G1 arrest
WT cells	Protein Degradation	0.1-5 μΜ	4 hours	Degradation of CDK4/6
WT cells	Protein Degradation	0.1-5 μΜ	4 hours	No degradation of IKZF1/3

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational research are provided below.

1. Cell Culture and Treatment

- Cell Lines: Mantle cell lymphoma (MCL) cell lines, such as Granta-519, and Jurkat cells (wildtype and CRBN-knockout) were used.[4]
- Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
- Compound Treatment: BSJ-03-204 was dissolved in DMSO to prepare stock solutions. For
 experiments, the compound was diluted to the desired final concentrations in the cell culture
 medium.



2. Immunoblotting for Protein Degradation

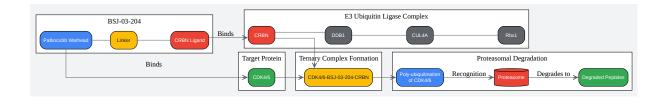
- Cell Lysis: After treatment with BSJ-03-204 for the indicated times and concentrations, cells
 were harvested and lysed in a suitable lysis buffer containing protease and phosphatase
 inhibitors.
- Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, phospho-Rb, IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).
- Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
- 3. Cell Proliferation Assay
- Cell Seeding: MCL cells were seeded in 96-well plates at a predetermined density.
- Compound Addition: The cells were treated with a range of concentrations of BSJ-03-204 (e.g., from 0.0001 to 100 μ M).[1][3]
- Incubation: The plates were incubated for a period of 3 to 4 days.[1][3]
- Viability Measurement: Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- 4. Cell Cycle Analysis
- Cell Treatment and Fixation: Granta-519 cells were treated with 1 μM **BSJ-03-204** for 24 hours.[1][4] After treatment, the cells were harvested, washed with PBS, and fixed in cold 70% ethanol.



- Staining: The fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: The DNA content of the stained cells was analyzed by flow cytometry. The percentages of cells in the G1, S, and G2/M phases of the cell cycle were quantified using appropriate software.[6]
- 5. Proteome-wide Selectivity Analysis
- Cell Treatment and Lysis: Molt4 cells were treated with 250 nM of BSJ-03-204 for 5 hours.[4]
 [6]
- Multiplexed Mass Spectrometry: The relative abundance of proteins across the proteome
 was quantified using multiplexed mass spectrometry-based proteomic analysis.[4] This
 allows for an unbiased assessment of the selectivity of the degrader.

Visualizations

Mechanism of Action of BSJ-03-204

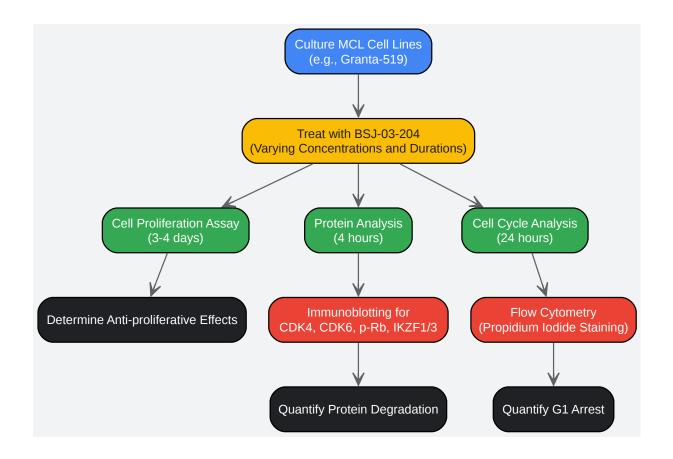


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Caption: Mechanism of action of BSJ-03-204 PROTAC.

Experimental Workflow for Assessing **BSJ-03-204** Activity



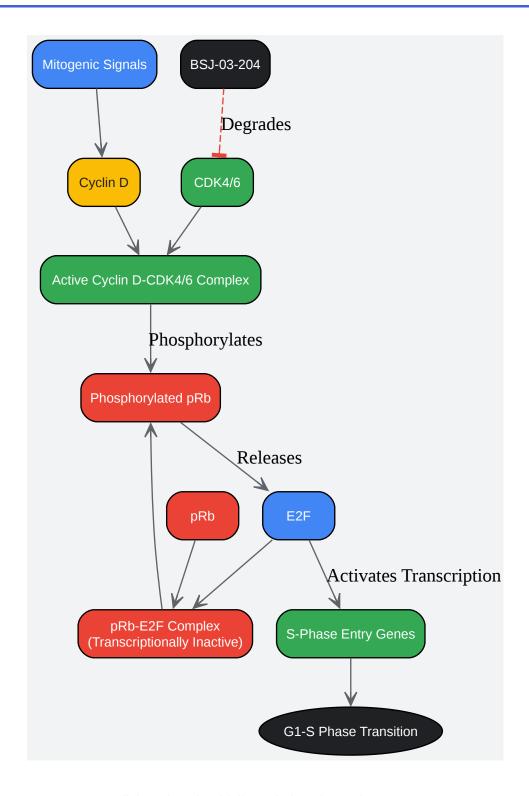


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Caption: Workflow for evaluating the in vitro activity of BSJ-03-204.

Signaling Pathway of CDK4/6 in Cell Cycle Progression





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Caption: Role of CDK4/6 in the G1-S cell cycle transition.



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